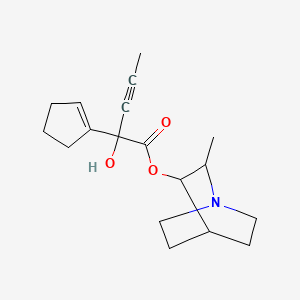![molecular formula C8H12F2 B12802232 1,4-Difluorobicyclo[2.2.2]octane CAS No. 20277-40-1](/img/structure/B12802232.png)
1,4-Difluorobicyclo[2.2.2]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Difluorobicyclo[222]octane is an organic compound with the molecular formula C8H12F2 It is a bicyclic structure where two fluorine atoms are attached to the 1 and 4 positions of the bicyclo[222]octane framework
準備方法
Synthetic Routes and Reaction Conditions
1,4-Difluorobicyclo[2.2.2]octane can be synthesized through several methods. One common approach involves the fluorination of bicyclo[2.2.2]octane derivatives. For instance, the fluorination of 1,4-diazabicyclo[2.2.2]octane with fluorine gas (F2) in the presence of a Brønsted acid such as fluoro alcohol or acetonitrile can yield this compound . The reaction conditions typically involve low temperatures and controlled addition of fluorine to prevent over-fluorination.
Industrial Production Methods
Industrial production of this compound may involve similar fluorination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the fluorination process. Additionally, the purification of the product is crucial and can be achieved through distillation or recrystallization techniques.
化学反応の分析
Types of Reactions
1,4-Difluorobicyclo[2.2.2]octane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: It can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce ketones or alcohols.
科学的研究の応用
1,4-Difluorobicyclo[2.2.2]octane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Fluorinated compounds are often explored for their potential use in pharmaceuticals due to their stability and bioavailability.
Industry: It is used in the development of materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism by which 1,4-difluorobicyclo[2.2.2]octane exerts its effects depends on its specific application. In chemical reactions, the fluorine atoms can influence the reactivity and stability of the compound. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, altering their activity through binding interactions.
類似化合物との比較
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: A precursor in the synthesis of 1,4-difluorobicyclo[2.2.2]octane.
1,4-Dichlorobicyclo[2.2.2]octane: Similar structure but with chlorine atoms instead of fluorine.
1,4-Dibromobicyclo[2.2.2]octane: Similar structure but with bromine atoms.
Uniqueness
This compound is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. Fluorine atoms are highly electronegative and can significantly influence the reactivity, stability, and biological activity of the compound compared to its chlorinated or brominated analogs.
特性
CAS番号 |
20277-40-1 |
|---|---|
分子式 |
C8H12F2 |
分子量 |
146.18 g/mol |
IUPAC名 |
1,4-difluorobicyclo[2.2.2]octane |
InChI |
InChI=1S/C8H12F2/c9-7-1-2-8(10,5-3-7)6-4-7/h1-6H2 |
InChIキー |
BYTCFKXDXCWSGA-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CCC1(CC2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



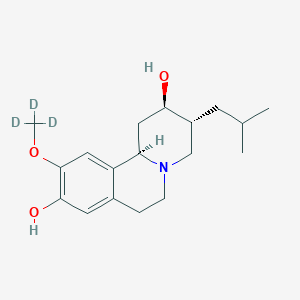

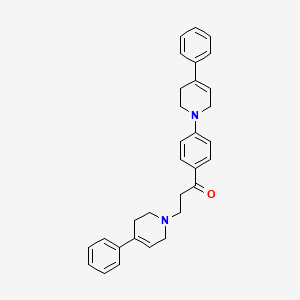
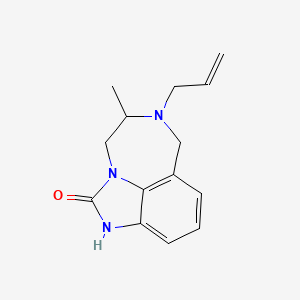
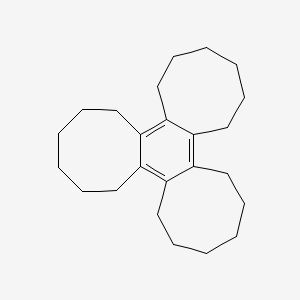
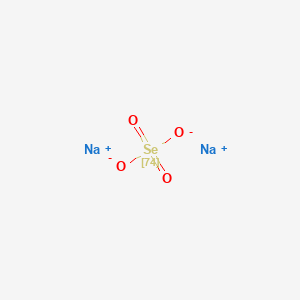
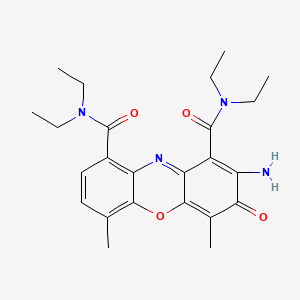

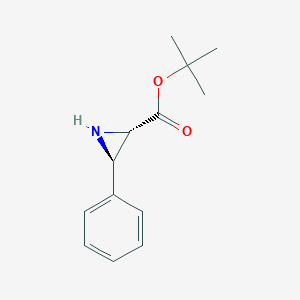
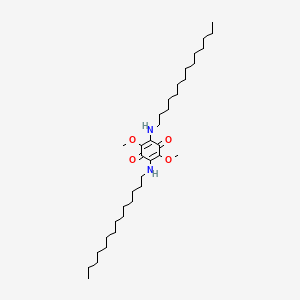
![2-[2-cyano-3-(methylamino)anilino]-2-oxoacetic acid](/img/structure/B12802215.png)
